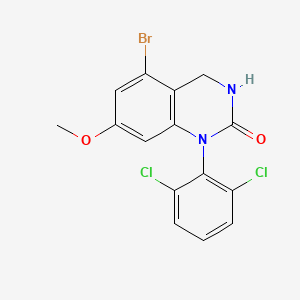
1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone
Descripción general
Descripción
1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone, also known as BIBX 1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Overexpression and/or mutation of EGFR have been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 exerts its anti-cancer effects by specifically targeting and inhibiting the activity of EGFR. EGFR activation leads to the activation of downstream signaling pathways that promote cell growth, proliferation, and survival. Inhibition of EGFR activity by 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 blocks these signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 has been shown to have minimal toxicity and side effects in preclinical studies. However, it is important to note that the long-term effects of 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 on normal cells and tissues are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 in lab experiments is its high selectivity for EGFR, which reduces the risk of off-target effects. However, the potency of 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 may also be a limitation, as high concentrations may be required to achieve significant inhibition of EGFR activity.
Direcciones Futuras
Future research on 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 could focus on the development of more potent and selective EGFR inhibitors, as well as the identification of biomarkers that can predict response to EGFR inhibition. Additionally, the combination of 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 with other anti-cancer agents may enhance its efficacy and reduce the risk of resistance development. Finally, the long-term safety and efficacy of 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 in clinical trials should be further investigated.
Aplicaciones Científicas De Investigación
1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 inhibits the growth and proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. In vivo studies have also demonstrated the efficacy of 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone 1382 in suppressing tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c1-22-8-5-10(16)9-7-19-15(21)20(13(9)6-8)14-11(17)3-2-4-12(14)18/h2-6H,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJVRBLNIJJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC(=O)N2C3=C(C=CC=C3Cl)Cl)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)

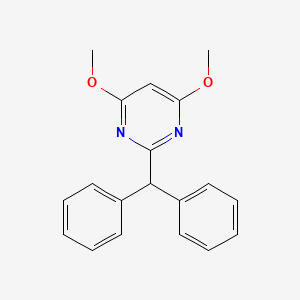
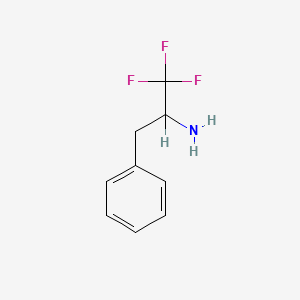
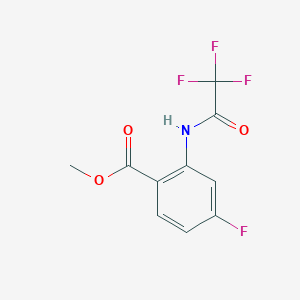
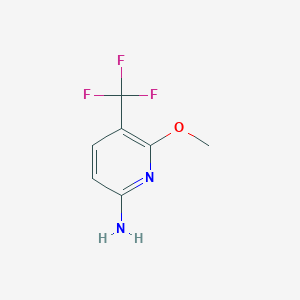
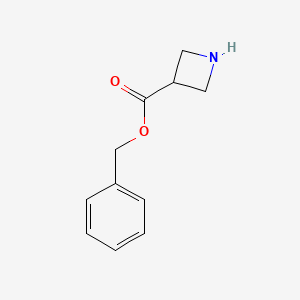
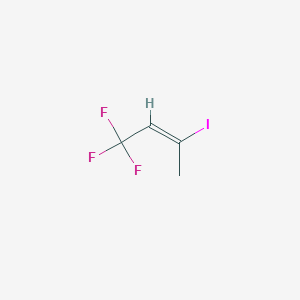
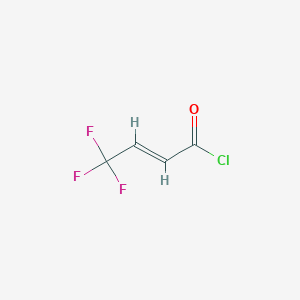
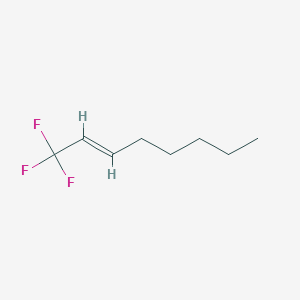
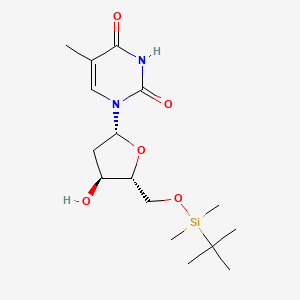
![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)
![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)